molecular formula C21H16N2O4S B2475569 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 391896-62-1

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2475569
CAS No.: 391896-62-1
M. Wt: 392.43
InChI Key: ZRQXDZSZYQSHKI-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-2-26-14-9-7-13(8-10-14)16-12-28-21(22-16)23-20(25)19-11-17(24)15-5-3-4-6-18(15)27-19/h3-12H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXDZSZYQSHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring followed by the attachment of the chromene moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the thiazole sulfur and ethoxy group under controlled conditions.

Reaction Site Reagents/Conditions Products Mechanism
Thiazole sulfurH₂O₂ (30%), acidic medium (pH 3–5)Thiazole sulfoxide derivativesElectrophilic oxidation at sulfur
Ethoxy groupKMnO₄, neutral aqueous medium4-Hydroxyphenylthiazole derivativesOxidative demethylation to hydroxyl

Key Findings :

  • Thiazole sulfoxides form regioselectively under mild acidic conditions, preserving the chromene backbone .

  • Ethoxy-to-hydroxyl conversion requires strong oxidants like KMnO₄, yielding bioactive phenolic analogs.

Reduction Reactions

The chromene carbonyl group is selectively reduced to a secondary alcohol.

Reaction Site Reagents/Conditions Products Mechanism
Chromene carbonylNaBH₄ in methanol4-Hydroxy-4H-chromene derivativeHydride transfer to ketone

Key Findings :

  • Sodium borohydride selectively reduces the 4-oxo group without affecting the thiazole or ethoxyphenyl moieties.

  • Catalytic hydrogenation (H₂/Pd-C) is ineffective due to steric hindrance from the thiazole ring .

Substitution Reactions

Nucleophilic substitution occurs at the thiazole C-4 position under basic conditions.

Reaction Site Reagents/Conditions Products Mechanism
Thiazole C-4NaOH, nucleophile (e.g., NH₃)4-Aminothiazole derivativesSNAr displacement

Key Findings :

  • The electron-withdrawing carboxamide group activates the thiazole ring for nucleophilic aromatic substitution.

  • Ethoxyphenyl substituents remain intact during substitution, as confirmed by NMR .

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under extreme conditions to yield a carboxylic acid.

Reaction Site Reagents/Conditions Products Mechanism
Carboxamide6M HCl, reflux (12 hrs)4-Oxo-4H-chromene-2-carboxylic acidAcid-catalyzed amide cleavage

Key Findings :

  • Hydrolysis requires prolonged heating with concentrated HCl, indicating high stability of the amide bond .

  • The thiazole ring remains unaffected, confirmed by LC-MS analysis.

Cyclization and Unexpected Reactions

Under specific conditions, the compound participates in cyclization to form fused heterocycles.

Reaction Type Reagents/Conditions Products Mechanism
Cyclization2-Aminobenzenethiol, DMF, 100°CBenzothiazole-fused chromeneThiol-mediated ring closure

Key Findings :

  • Reaction with 2-aminobenzenethiol induces cyclization, forming a benzothiazole-chromene hybrid .

  • X-ray crystallography confirms the fused-ring structure .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds with thiazole and chromene structures often exhibit significant anticancer properties. The mechanism of action may involve:

  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.

A case study evaluating the cytotoxic effects on human breast cancer cells (MCF-7) reported an IC50 value of 15 µM, indicating potent activity against this cancer cell line.

Antimicrobial Properties

Preliminary investigations suggest that N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide possesses antimicrobial activity against various pathogens.

Target OrganismObserved EffectMIC Value (µg/mL)
Staphylococcus aureusInhibition32
Escherichia coliInhibition64

These findings highlight its potential as a candidate for treating infectious diseases .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. In a study involving LPS-stimulated macrophages, treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50%, suggesting its potential application in inflammatory disease management .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Substitution Reactions : Introduction of the ethoxyphenyl group via nucleophilic substitution.
  • Amidation : The final step involves reacting the thiazole derivative with benzoyl chloride to form the benzamide moiety.

These synthetic routes can be optimized for large-scale production using continuous flow reactors and high-throughput screening methods .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study (2023) :
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) :
    • Objective: Evaluate cytotoxic effects on MCF-7.
    • Findings: Dose-dependent decrease in cell viability.
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Reduction in inflammatory cytokines by approximately 50%.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby exerting its biological effects .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural elements from thiazole and chromene, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : Contributes to various biological activities including antimicrobial and anticancer effects.
  • Chromene Structure : Known for its ability to intercalate with DNA, influencing gene expression.
  • Ethoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazole compounds, demonstrating that derivatives similar to this compound showed promising results against a range of pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Tested
7b0.22 - 0.25 μg/mLStaphylococcus aureus
5a0.30 μg/mLEscherichia coli
100.15 μg/mLCandida albicans

These findings suggest that the compound may inhibit bacterial growth effectively, positioning it as a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly influence efficacy.

CompoundIC50 (µM)Cell Line Tested
91.61 ± 1.92A-431 (skin cancer)
101.98 ± 1.22Jurkat (leukemia)
13<1HT29 (colon cancer)

In particular, the presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity, indicating that this compound may exhibit similar properties .

Anti-inflammatory Activity

The anti-inflammatory properties of chromene derivatives are well-documented. Compounds containing the chromene structure have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The potential mechanism involves modulation of signaling pathways associated with inflammation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Intercalation : The chromene moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Cytokine Modulation : The compound may alter cytokine production, leading to reduced inflammation.

Case Studies

  • Antimicrobial Study : A recent study reported that a derivative closely related to this compound exhibited synergistic effects when combined with traditional antibiotics like ciprofloxacin against resistant strains of bacteria .
  • Cancer Research : In vitro studies demonstrated that compounds within the same class as this compound significantly inhibited cell growth in multiple cancer cell lines, suggesting potential for therapeutic applications in oncology .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2), while 13^{13}C NMR identifies carbonyl (C=O) signals at ~170–175 ppm .
  • Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 407.1 for C21_{21}H18_{18}N2_2O4_4S) .
  • X-ray Diffraction : Resolves polymorphic forms, critical for understanding solubility differences .

How can reaction conditions be optimized for introducing the thiazole moiety while minimizing side products?

Q. Advanced

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency during thiazole formation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalysts : Employ CuI or Pd catalysts for regioselective coupling, reducing undesired isomers .
  • Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

What strategies address low solubility of the compound in aqueous bioassay buffers?

Q. Advanced

  • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .
  • Salt Formation : React with HCl or sodium bicarbonate to improve ionic solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes, achieving >80% encapsulation efficiency .

Which computational methods predict the compound’s biological targets and binding affinities?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate interactions with adenosine receptors (e.g., A2A_{2A} subtype, predicted ΔG = −9.2 kcal/mol) .
  • MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for enzyme inhibition .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Polymorphism Analysis : Compare bioactivity of different crystalline forms; β-polymorph may show 3× higher CYP3A4 inhibition than α-form .
  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .

How does the ethoxyphenyl group influence electronic properties and reactivity in derivatization reactions?

Q. Advanced

  • Electron-Donating Effects : The ethoxy group increases electron density on the thiazole ring, enhancing nucleophilic aromatic substitution at the 5-position .
  • Steric Effects : Ortho-substitution on the phenyl ring reduces accessibility for bulky electrophiles, favoring para-derivatization .
  • DFT Calculations : HOMO-LUMO gaps (4.8 eV) predict reactivity toward electrophiles like nitrating agents .

What experimental and computational methods elucidate the compound’s polymorphic forms?

Q. Advanced

  • PXRD : Distinguishes α- (d-spacing = 5.2 Å) and β-forms (d-spacing = 4.9 Å) .
  • Thermal Analysis : DSC reveals β-polymorph melting at 218°C (ΔH = 120 J/g), while α-form melts at 205°C .
  • Crystal Structure Prediction (CSP) : Uses Mercury software to simulate packing efficiencies and stability .

What strategies improve the compound’s pharmacokinetics in preclinical models?

Q. Advanced

  • Prodrug Design : Synthesize phosphate esters of the chromone carbonyl group, increasing oral bioavailability by 40% .
  • CYP Inhibition Studies : Identify metabolic hotspots (e.g., ethoxy group O-dealkylation) for targeted deuteration, reducing first-pass metabolism .

Which in vitro assays are most reliable for validating its enzyme inhibition claims?

Q. Advanced

  • Fluorescence Polarization : Measures IC50_{50} for kinase inhibition (e.g., EGFR IC50_{50} = 0.8 µM) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on} = 1.2×105^5 M1^{-1}s1^{-1}, koff_{off} = 0.03 s1^{-1}) to adenosine receptors .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells, with ΔTm_{m} = 4.5°C for HDAC6 .

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